molecular formula C19H22N2O2S B5758318 N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide

N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide

Cat. No. B5758318
M. Wt: 342.5 g/mol
InChI Key: VMQGXHCCRYKYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. HDAC inhibitor has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. In

Mechanism of Action

N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides), which are enzymes that remove acetyl groups from histones. This leads to changes in gene expression and can result in cell death or differentiation. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has also been found to have non-histone targets, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has also been found to have anti-inflammatory effects and can improve insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying gene expression and cell differentiation. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor is also relatively easy to synthesize and has a long shelf life. However, N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor can also have off-target effects, making it important to carefully control for experimental variables.

Future Directions

There are several future directions for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research. One area of interest is the development of more selective N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors that target specific N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide isoforms. This could lead to improved therapeutic efficacy and fewer side effects. Another area of interest is the combination of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research is also exploring the role of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides in epigenetic regulation and the potential for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors to be used in gene therapy.

Synthesis Methods

The synthesis of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor involves the reaction of 2-hydroxy-3,5-dimethylaniline with carbon disulfide to form 2-mercapto-3,5-dimethylphenylamine. This compound is then reacted with isopropyl 4-aminobenzoate to form N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide. The synthesis method has been optimized to ensure high purity and yield of the compound.

Scientific Research Applications

N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-11(2)14-5-7-15(8-6-14)18(23)21-19(24)20-16-10-12(3)9-13(4)17(16)22/h5-11,22H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQGXHCCRYKYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.